Vinyl caffeate
Vinyl caffeate
Vinyl caffeate belongs to the class of organic compounds known as coumaric acids and derivatives. These are aromatic compounds containing Aromatic compounds containing a cinnamic acid moiety (or a derivative thereof) hydroxylated at the C2 (ortho-), C3 (meta-), or C4 (para-) carbon atom of the benzene ring. Vinyl caffeate exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, vinyl caffeate is primarily located in the cytoplasm. Outside of the human body, vinyl caffeate can be found in fats and oils. This makes vinyl caffeate a potential biomarker for the consumption of this food product.
Brand Name:
Vulcanchem
CAS No.:
179694-77-0
VCID:
VC20911883
InChI:
InChI=1S/C11H10O4/c1-2-15-11(14)6-4-8-3-5-9(12)10(13)7-8/h2-7,12-13H,1H2/b6-4+
SMILES:
C=COC(=O)C=CC1=CC(=C(C=C1)O)O
Molecular Formula:
C11H10O4
Molecular Weight:
206.19 g/mol
Vinyl caffeate
CAS No.: 179694-77-0
Cat. No.: VC20911883
Molecular Formula: C11H10O4
Molecular Weight: 206.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Vinyl caffeate belongs to the class of organic compounds known as coumaric acids and derivatives. These are aromatic compounds containing Aromatic compounds containing a cinnamic acid moiety (or a derivative thereof) hydroxylated at the C2 (ortho-), C3 (meta-), or C4 (para-) carbon atom of the benzene ring. Vinyl caffeate exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, vinyl caffeate is primarily located in the cytoplasm. Outside of the human body, vinyl caffeate can be found in fats and oils. This makes vinyl caffeate a potential biomarker for the consumption of this food product. |
|---|---|
| CAS No. | 179694-77-0 |
| Molecular Formula | C11H10O4 |
| Molecular Weight | 206.19 g/mol |
| IUPAC Name | ethenyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
| Standard InChI | InChI=1S/C11H10O4/c1-2-15-11(14)6-4-8-3-5-9(12)10(13)7-8/h2-7,12-13H,1H2/b6-4+ |
| Standard InChI Key | XVCVDNKCUNGTRP-GQCTYLIASA-N |
| Isomeric SMILES | C=COC(=O)/C=C/C1=CC(=C(C=C1)O)O |
| SMILES | C=COC(=O)C=CC1=CC(=C(C=C1)O)O |
| Canonical SMILES | C=COC(=O)C=CC1=CC(=C(C=C1)O)O |
| Melting Point | 133-140°C |
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